N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound notable for its unique structural features and potential biological properties. This compound integrates a cycloheptathiophene ring and a nitropyrazole moiety, making it of interest in various fields of scientific research, particularly in medicinal chemistry.
The compound can be sourced from chemical suppliers such as BenchChem and has been cataloged in databases like PubChem, which provides detailed information on its structure and properties .
This compound falls under the category of organic compounds with potential applications in pharmaceuticals due to its unique structural characteristics, which may confer specific biological activities. Its classification includes:
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple synthetic steps that include:
The synthetic routes are optimized for yield and purity using various solvents and reagents. Reaction conditions such as temperature and time are critical for achieving the desired product characteristics .
The molecular formula of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide is C15H15N5O3S. The compound's structure can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | C15H15N5O3S |
Molecular Weight | 357.37 g/mol |
InChI | InChI=1S/C15H15N5O3S/c16... |
Canonical SMILES | C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC4=C(S3)CCCC4 |
The structural data indicates the presence of significant functional groups that contribute to the compound's reactivity and potential biological activity .
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Conditions such as solvent choice and pH are carefully controlled to achieve desired transformations .
The mechanism of action for N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide involves interactions with specific molecular targets:
Data from molecular docking studies suggest that this compound may serve as a promising candidate for further investigation in medicinal chemistry .
The compound exhibits typical physical properties associated with organic compounds:
Relevant chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide has potential applications in:
Research continues to explore its efficacy and safety in various biological contexts .
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5